molecular formula C19H26N4O3 B14932745 1-(4-Benzylpiperazino)-4-(3-oxopiperazino)-1,4-butanedione

1-(4-Benzylpiperazino)-4-(3-oxopiperazino)-1,4-butanedione

Cat. No.: B14932745
M. Wt: 358.4 g/mol
InChI Key: MZJUXHMCUYINPX-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazino)-4-(3-oxopiperazino)-1,4-butanedione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both benzylpiperazine and oxopiperazine moieties. Its multifaceted nature makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Benzylpiperazino)-4-(3-oxopiperazino)-1,4-butanedione involves several steps, typically starting with the preparation of the piperazine derivatives. The synthetic route often includes:

    Formation of Benzylpiperazine: This can be achieved through the reaction of piperazine with benzyl chloride under basic conditions.

    Formation of Oxopiperazine: This involves the oxidation of piperazine to introduce the oxo group.

    Coupling Reaction: The final step involves coupling the benzylpiperazine and oxopiperazine derivatives through a butanedione linker. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Benzylpiperazino)-4-(3-oxopiperazino)-1,4-butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Benzylpiperazino)-4-(3-oxopiperazino)-1,4-butanedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Benzylpiperazino)-4-(3-oxopiperazino)-1,4-butanedione exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Benzylpiperazino)-4-(3-oxopiperazino)-1,4-butanedione can be compared with other similar compounds, such as:

    1-(4-Benzylpiperazino)-4-(3-hydroxypiperazino)-1,4-butanedione: This compound has a hydroxyl group instead of an oxo group, which may affect its reactivity and biological activity.

    1-(4-Methylpiperazino)-4-(3-oxopiperazino)-1,4-butanedione: The presence of a methyl group instead of a benzyl group can influence the compound’s properties and interactions.

    1-(4-Benzylpiperazino)-4-(3-oxopiperazino)-1,4-pentanedione: The length of the carbon chain linker can impact the compound’s flexibility and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-4-(3-oxopiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C19H26N4O3/c24-17-15-23(9-8-20-17)19(26)7-6-18(25)22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,20,24)

InChI Key

MZJUXHMCUYINPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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